REACTION_CXSMILES
|
[CH2:1]([O:5][CH:6]=[C:7]([CH:10]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:8]#[N:9])[CH2:2][CH2:3][CH3:4].[CH3:21][CH2:22][CH2:23][CH2:24][O-:25].[Na+].S(=O)(=O)(O)O>C(O)CCC>[CH2:17]([O:16][CH:10]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:7]([CH:6]([O:25][CH2:24][CH2:23][CH2:22][CH3:21])[O:5][CH2:1][CH2:2][CH2:3][CH3:4])[C:8]#[N:9])[CH2:18][CH2:19][CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
CCCC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8.49 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC=C(C#N)C(OCCCC)OCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting inorganic salt was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(C#N)C(OCCCC)OCCCC)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25 mmol | |
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 277.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |